3-(4-fluorophenyl)-8-(4-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-8-(4-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound belonging to the class of pyrazoloquinazolines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a dihydropyrazoloquinazoline core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-8-(4-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Pyrazoloquinazoline Core: : This step involves the cyclization of appropriate precursors, such as 2-aminoacetophenones and iso(thio)cyanates, under specific conditions. The reaction is often mediated by reagents like Selectfluor, which facilitates the formation of the quinazoline ring .
-
Introduction of Substituents: : The fluorophenyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions require the use of suitable halogenated precursors and catalysts to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-8-(4-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can undergo various chemical reactions, including:
-
Oxidation: : This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different oxidation states.
-
Reduction: : Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, potentially altering its biological activity.
-
Substitution: : Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound, modifying its chemical and physical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenated precursors, catalysts like palladium on carbon, under controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-fluorophenyl)-8-(4-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in preliminary studies for its potential as an antiproliferative agent. It has been tested against various cancer cell lines, demonstrating significant inhibitory effects on cell growth .
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and other diseases.
Industry
Industrially, the compound’s unique properties make it suitable for use in the development of new materials, such as polymers and coatings, that require specific chemical functionalities.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-8-(4-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity and leading to the desired biological effects. For example, its antiproliferative activity may be due to its ability to inhibit key enzymes involved in cell division .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A quinazoline derivative used as an anticancer agent.
Afatinib: Another quinazoline-based compound with applications in cancer therapy.
Uniqueness
Compared to similar compounds, 3-(4-fluorophenyl)-8-(4-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H20FN3O2 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-8-(4-methoxyphenyl)-2-methyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C24H20FN3O2/c1-14-23(16-3-7-18(25)8-4-16)24-26-13-20-21(28(24)27-14)11-17(12-22(20)29)15-5-9-19(30-2)10-6-15/h3-10,13,17H,11-12H2,1-2H3 |
InChI Key |
NCWVHMAMNWPEEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)CC(C3)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.